molecular formula C9H9N3O3S B14432146 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol CAS No. 78290-85-4

2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol

Cat. No.: B14432146
CAS No.: 78290-85-4
M. Wt: 239.25 g/mol
InChI Key: VDOWYVHDYDSPSX-UHFFFAOYSA-N
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Description

2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration to introduce the nitro group. The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step synthesis processes. These methods may include the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s antitumor activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

78290-85-4

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)amino]ethanol

InChI

InChI=1S/C9H9N3O3S/c13-4-3-10-9-11-7-2-1-6(12(14)15)5-8(7)16-9/h1-2,5,13H,3-4H2,(H,10,11)

InChI Key

VDOWYVHDYDSPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NCCO

Origin of Product

United States

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